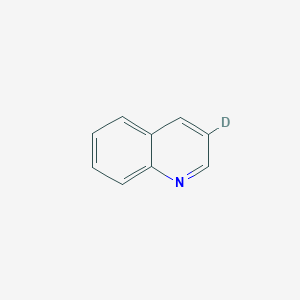

3-Deuterioquinoline

Description

3-Deuterioquinoline is a deuterium-labeled analog of quinoline, where a hydrogen atom at the 3-position is replaced by deuterium. This isotopic substitution is strategically employed to study reaction mechanisms, metabolic pathways, and kinetic isotope effects. In a biotransformation study using Pseudomonas putida UV4, this compound (87% D) underwent enzymatic processing via toluene dioxygenase (TDO), yielding 4-deuterioquinolin-3-ol (23% D retention) alongside other metabolites . The partial retention of deuterium during aromatization of the intermediate cis-dihydrodiol (via the NIH shift mechanism) underscores its utility in tracking reaction pathways and isotope effects in heterocyclic systems.

Properties

Molecular Formula |

C9H7N |

|---|---|

Molecular Weight |

130.16 g/mol |

IUPAC Name |

3-deuterioquinoline |

InChI |

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i3D |

InChI Key |

SMWDFEZZVXVKRB-WFVSFCRTSA-N |

Isomeric SMILES |

[2H]C1=CC2=CC=CC=C2N=C1 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes are available for the preparation of quinoline and its derivatives, including Quinoline-3-D. Some of the classical methods include:

Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.

Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.

Industrial Production Methods: Industrial production of quinoline and its derivatives often involves the Skraup synthesis due to its efficiency and scalability. The reaction conditions typically include high temperatures and the use of sulfuric acid as a catalyst .

Chemical Reactions Analysis

Types of Reactions: Quinoline-3-D undergoes various chemical reactions, including:

Oxidation: Quinoline can be oxidized to quinoline-N-oxide using peracetic acid.

Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using tin and hydrochloric acid.

Substitution: Quinoline undergoes electrophilic substitution reactions such as nitration and bromination.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are used as reagents.

Bromination: Bromine and silver sulfate are commonly used.

Major Products:

Oxidation: Quinoline-N-oxide.

Reduction: 1,2,3,4-Tetrahydroquinoline.

Substitution: Nitroquinoline and bromoquinoline.

Scientific Research Applications

Quinoline-3-D and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline-3-D involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as heme polymerase and glutathione-S-transferase, which are crucial for the survival of certain pathogens . Additionally, quinoline compounds can interfere with the digestion of host-derived hemoglobin in parasites, leading to their death .

Comparison with Similar Compounds

3-Methoxyquinoline

- Structure: A quinoline derivative with a methoxy (-OCH₃) group at the 3-position.

- Molecular Formula: C₁₀H₉NO; Molecular Weight: 159.19 g/mol .

- Key Differences :

- Electronic Effects : The methoxy group is electron-donating, altering electronic density and reactivity in electrophilic substitution reactions.

- Applications : Used in synthesis of pharmaceuticals and agrochemicals due to its stability and directing effects in catalysis.

- Contrast with 3-Deuterioquinoline: Unlike deuterium, the methoxy group significantly impacts electronic properties, making 3-methoxyquinoline more reactive in aromatic substitutions but less useful for mechanistic isotope studies .

3-Amino-4-Chloroquinolines

- Structure: Features amino (-NH₂) and chloro (-Cl) groups at the 3- and 4-positions, respectively.

- Synthesis: Prepared via nucleophilic substitution using K₂CO₃ and 4-chlorothiophenol in DMF .

- Key Differences: Biological Activity: Amino and chloro substituents enhance interactions with biological targets, making these compounds relevant in antimicrobial and anticancer research. Reactivity: The amino group facilitates further functionalization (e.g., coupling reactions), unlike the inert deuterium in this compound.

Dihydroquinoline Derivatives

- Structure: Partially saturated quinoline rings (e.g., 1,4-dihydroquinoline).

- Examples: Norfloxacin Related Compound K: 6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (Molecular Weight: 305.30 g/mol) .

- Key Differences: Redox Properties: The dihydro structure increases susceptibility to oxidation, critical in prodrug activation. Biological Applications: Dihydroquinolines are common in fluoroquinolone antibiotics.

- Contrast with this compound: Saturation alters ring conjugation and redox behavior, whereas deuterium labeling preserves the aromatic system while enabling isotope tracing .

Quinoline-3-Carboxylic Acid Derivatives

- Structure : Carboxylic acid (-COOH) group at the 3-position.

- Examples: Antibacterial agents like (S)-5-Amino-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(1-methyl-2-pyrrolidinyl)methoxy]-4-oxoquinoline-3-carboxylic acid hydrochloride .

- Key Differences :

- Pharmacological Relevance : The carboxylic acid group enhances binding to bacterial DNA gyrase.

- Synthetic Flexibility : Acid functionality allows for salt formation and prodrug design.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Isotope Effects in Biotransformation

| Compound | Biocatalyst | Major Metabolite | Deuterium Retention |

|---|---|---|---|

| This compound | P. putida UV4 (TDO) | 4-Deuterioquinolin-3-ol | 23% D |

| Non-deuterated Quinoline | Same biocatalyst | Quinolin-3-ol | N/A |

Critical Analysis of Research Findings

- Deuterium Isotope Effects: The partial retention of deuterium in this compound during enzymatic processing highlights its role in elucidating NIH shift mechanisms and transient intermediate formation .

- Functional Group Influence : Substituents like -OCH₃, -NH₂, and -COOH drastically alter reactivity and applications compared to deuterium, which primarily serves as a mechanistic probe.

- Synthetic Challenges: Deuterium labeling requires specialized techniques (e.g., isotopic exchange), whereas functionalized quinolines are synthesized via conventional organic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.